(E)-N-(2-hydroxy-3-phenylpropyl)-3-(4-(methylthio)phenyl)acrylamide
Description
(E)-N-(2-hydroxy-3-phenylpropyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic acrylamide derivative featuring:
- Acrylamide backbone: The (E)-configured α,β-unsaturated carbonyl system.
- N-substituent: A 2-hydroxy-3-phenylpropyl group, introducing hydrogen-bonding capacity and stereochemical complexity.
This compound is structurally tailored for applications in drug discovery, particularly in anticancer or anti-inflammatory research, given the bioactive motifs common in acrylamide derivatives .
Properties
IUPAC Name |
(E)-N-(2-hydroxy-3-phenylpropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-23-18-10-7-15(8-11-18)9-12-19(22)20-14-17(21)13-16-5-3-2-4-6-16/h2-12,17,21H,13-14H2,1H3,(H,20,22)/b12-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFIQAQDARCPLW-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC(CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC(CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-hydroxy-3-phenylpropyl)-3-(4-(methylthio)phenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylthio)benzaldehyde and 2-hydroxy-3-phenylpropylamine.
Formation of the Acrylamide: The key step involves the formation of the acrylamide moiety through a condensation reaction between the amine and an acrylate derivative under basic conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis in bulk quantities.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-hydroxy-3-phenylpropyl)-3-(4-(methylthio)phenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Conditions typically involve the use of electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide group would produce an amine.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2-hydroxy-3-phenylpropyl)-3-(4-(methylthio)phenyl)acrylamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, it could be investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-N-(2-hydroxy-3-phenylpropyl)-3-(4-(methylthio)phenyl)acrylamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Key Observations :
Physicochemical and Spectroscopic Properties
Notes:
- The target compound’s methylthio group (δ ~2.50 ppm in 1H NMR) is a diagnostic marker, distinct from methoxy signals (δ ~3.8–4.0 ppm) in 5r .
- Hydroxy groups (e.g., in 12t ) lead to broad peaks at δ ~9.9 ppm due to hydrogen bonding .
Biological Activity
(E)-N-(2-hydroxy-3-phenylpropyl)-3-(4-(methylthio)phenyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of enzyme inhibition and cancer treatment. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The compound's IUPAC name is (E)-N-(2-hydroxy-3-phenylpropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide. Its molecular formula is , and it features a unique methylthio group that may influence its biological interactions. The presence of both hydroxyl and amide functional groups suggests potential for hydrogen bonding, which could enhance its binding affinity to biological targets.
Synthesis
The synthesis typically involves:
- Starting Materials : 4-(methylthio)benzaldehyde and 2-hydroxy-3-phenylpropylamine.
- Key Reaction : A condensation reaction under basic conditions to form the acrylamide moiety.
- Purification : Techniques such as recrystallization or column chromatography are used to obtain the final product.
Enzyme Inhibition
Research indicates that this compound may exhibit significant enzyme inhibitory properties. For instance, compounds with similar structures have been shown to inhibit tyrosinase, an enzyme critical in melanin production. This inhibition can be beneficial in developing treatments for hyperpigmentation disorders.
Table 1: Enzyme Inhibition Potency of Related Compounds
| Compound Name | IC50 (µM) for Tyrosinase Inhibition |
|---|---|
| (E)-N-(2-hydroxy-3-phenylpropyl)-3-(4-methylthio)phenylacrylamide | TBD |
| (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide | 36.98 ± 1.07 |
Note: TBD indicates that specific data for the compound is not yet available but is anticipated from ongoing studies.
Anticancer Activity
Studies have explored the anticancer potential of related cinnamic acid derivatives, which share structural similarities with this compound. These derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that our compound may also exhibit similar properties.
Case Study: Cinnamic Acid Derivatives
In a focused library development study, several cinnamic acid derivatives were synthesized and evaluated for their growth inhibition across multiple cancer cell lines:
- Lead Compound : (E)-3-(4-chlorophenyl)-2-cyano-N-(4-methoxybenzyl)acrylamide showed GI(50) values ranging from 5 to 24 µM.
- This highlights the potential of structurally related compounds to serve as effective anticancer agents.
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:
- Enzyme Binding : The compound may bind to the active site of enzymes like tyrosinase, blocking substrate access and inhibiting enzymatic activity.
- Cell Cycle Disruption : Similar compounds have been shown to induce apoptosis in cancer cells, potentially through pathways involving reactive oxygen species (ROS).
Comparison with Similar Compounds
The unique methylthio group in this compound sets it apart from other acrylamide derivatives, potentially enhancing its lipophilicity and selectivity towards certain biological targets.
Table 2: Comparison with Similar Compounds
| Compound Name | Unique Features |
|---|---|
| N-(2-hydroxyethyl)-3-phenylacrylamide | Lacks methylthio group |
| N-(2-hydroxy-3-phenylpropyl)-3-phenylacrylamide | Lacks methylthio group |
| N-(2-hydroxy-3-phenylpropyl)-3-(4-methoxyphenyl)acrylamide | Contains methoxy instead of methylthio |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
